molecular formula C17H16N6O2 B2954395 (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034494-27-2

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2954395
CAS No.: 2034494-27-2
M. Wt: 336.355
InChI Key: AERSCCKBCPVSIL-UHFFFAOYSA-N
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Description

(3-(1H-Tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores: a 1H-tetrazole ring and a pyridine moiety, linked through a pyrrolidine methanone core. The 1H-tetrazole group is a well-known bioisostere for carboxylic acids, which can significantly alter a molecule's pharmacokinetic properties by improving metabolic stability and membrane permeability . Its ability to act as a hydrogen bond acceptor, potentially engaging with key residues in enzyme active sites like Asn768, makes it a valuable fragment for designing enzyme inhibitors . The pyridin-4-yloxy group further enhances the molecule's potential for forming hydrogen bonds and coordinating with metals, contributing to its ability to interact with diverse biological targets. The pyrrolidine scaffold provides a rigid, three-dimensional structure that can help explore steric and conformational requirements for binding. Researchers can utilize this compound in the design and synthesis of novel small-molecule libraries, particularly for projects targeting purine-processing enzymes such as xanthine oxidase, or other adenosine-binding proteins . It serves as a key intermediate for developing potential therapeutic agents in areas like hyperuricemia, gout, and oncology. (3-(1H-Tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is supplied for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-17(13-2-1-3-14(10-13)23-12-19-20-21-23)22-9-6-16(11-22)25-15-4-7-18-8-5-15/h1-5,7-8,10,12,16H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERSCCKBCPVSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the tetrazole ring through the cyclization of an azide with a nitrile. The phenyl group is then introduced via a coupling reaction. The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a dihaloalkane. Finally, the pyridine moiety is attached using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form a tetrazole oxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Tetrazole oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes. The pyridine and pyrrolidine moieties can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Notes
Target Compound: (3-(1H-Tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone C₁₉H₁₇N₅O₂* ~367.38* Tetrazole, pyridin-4-yloxy-pyrrolidine Hypothesized kinase inhibition (structural inference)
AZD-5597 C₂₃H₂₈FN₇O 437.51 Imidazole, pyrimidine, pyrrolidinyl-methylamino CDK inhibitor; clinical relevance in oncology
Compound 7b C₂₈H₂₂N₆O₂S₂ 538.64 Bis-pyrazole, thieno[2,3-b]thiophene, dual carbonyl groups No explicit activity reported; high thermal stability (mp >300°C)
Compound 10 C₃₄H₂₀N₈S₂ 604.71 Pyrazolo[1,5-a]pyrimidine, thieno[2,3-b]thiophene 75% synthetic yield; cyanide substituents enhance reactivity
(S)-Methanone derivative (CAS 504413-35-8) C₂₃H₂₈FN₇O 437.51 Fluoro-pyrimidine, imidazole, methylamino-pyrrolidine JAK-STAT pathway modulation (similarity score: 0.52)

Note: Molecular formula and weight for the target compound are calculated based on structural analysis, as explicit data are absent in the evidence.

Key Comparative Insights

Bioisosteric Replacements
  • The target compound’s tetrazole group contrasts with cyanide (Compound 10) or carboxamide (AZD-5597) moieties in analogs. Tetrazoles improve metabolic stability compared to carboxylic acids while maintaining similar acidity (pKa ~4.9), which may optimize bioavailability .
  • Pyridin-4-yloxy vs. Pyrimidine/Imidazole : The pyridine ether in the target compound offers distinct electronic and steric properties compared to pyrimidine (AZD-5597) or imidazole (CAS 924641-59-8). Pyrimidines are often critical for ATP-binding pocket interactions in kinase inhibitors .
Pharmacological Potential
  • Compound 7b and 10 () emphasize thermal stability and synthetic efficiency but lack reported bioactivity, limiting direct functional comparisons .

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15_{15}H15_{15}N5_{5}O
  • Molecular Weight : 285.31 g/mol

The structure consists of a tetrazole ring, which is known for its diverse biological activities, attached to a phenyl group and a pyrrolidine moiety linked through a methanone functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The tetrazole ring enhances the compound's ability to form hydrogen bonds, which is crucial for binding to target proteins.

Antitumor Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antitumor properties. For instance, research has shown that similar structures can inhibit pathways related to cancer cell proliferation:

  • In vitro Studies : Compounds with tetrazole functionalities have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Case Study : A study published in Cancer Letters reported that tetrazole-containing compounds inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

The compound's pyrrolidine component may contribute to anti-inflammatory effects. Pyrrolidine derivatives have been linked to the inhibition of pro-inflammatory cytokines:

  • Research Findings : A comparative study highlighted that certain pyrrolidine derivatives reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Tetrazole derivatives are also noted for their antimicrobial properties. The structure allows for interaction with bacterial membranes or vital metabolic pathways:

  • In vitro Testing : A study found that similar compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialDisrupts bacterial membranes

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the tetrazole moiety can be achieved through cyclization reactions involving azides and nitriles.

Synthetic Route Example

  • Formation of Tetrazole : React an aromatic amine with sodium azide in the presence of a catalyst.
  • Coupling Reaction : Use coupling agents to attach the pyrrolidine moiety through nucleophilic substitution.

Q & A

Q. What are the standard synthetic routes for (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone?

The synthesis typically involves condensation reactions between substituted phenyl ketones and heterocyclic amines. For example, analogous compounds are synthesized via refluxing α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid for 4–6 hours, followed by recrystallization from ethanol/chloroform mixtures . Alternative routes may employ coupling reagents (e.g., EDCI or DCC) to facilitate amide bond formation between tetrazole-containing phenyl acids and pyrrolidine derivatives. Reaction optimization should focus on solvent polarity and temperature to maximize yields.

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H and 13C NMR : Confirm the presence of tetrazole (δ 8–9 ppm for aromatic protons) and pyrrolidinyl groups (δ 2–3 ppm for methylene protons) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and pyridyl ether (C-O-C, ~1200 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for structurally related pyrazole-pyrrolidinyl methanones .

Q. What safety protocols are recommended for handling this compound?

Follow guidelines for similar methanone derivatives:

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact or inhalation.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via certified chemical disposal services, as improper handling may pose environmental risks .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity with reducing agents be resolved?

Discrepancies in nitro group reduction (e.g., to amino derivatives) may stem from varying conditions (e.g., NaBH4 vs. H2/Pd-C). To resolve this:

  • Conduct systematic studies under controlled pH (e.g., acidic vs. basic media) and temperature.
  • Monitor reaction progress via TLC or HPLC, and isolate intermediates for structural validation .
  • Compare kinetic data (e.g., rate constants) across conditions to identify dominant pathways .

Q. What experimental design principles apply to evaluating the compound’s enzyme inhibition efficacy?

  • In vitro assays : Use target enzymes (e.g., kinases or proteases) with substrate concentrations near Km values. Include controls (e.g., positive inhibitors like staurosporine) and triplicate measurements to assess reproducibility.
  • Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Account for solvent interference (e.g., DMSO < 1% v/v).
  • Structural analogs : Compare inhibitory activity with derivatives lacking the tetrazole or pyridyl ether groups to identify critical pharmacophores .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological audit : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC ≥ 95%).
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify trends.
  • Mechanistic studies : Use molecular docking or surface plasmon resonance (SPR) to validate binding affinities and rule off-target effects .

Methodological Considerations

Q. What strategies optimize the purification of this compound?

  • Recrystallization : Use solvent pairs like ethanol/chloroform (1:1) to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar impurities.
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity batches (>98%) .

Q. How can computational methods enhance the study of this compound’s interactions?

  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns trajectories in GROMACS).
  • QSAR Modeling : Correlate substituent effects (e.g., tetrazole vs. carboxylate) with bioactivity using descriptors like logP or polar surface area .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability profiles?

  • Instrumental variability : Use standardized DSC/TGA protocols (e.g., 10°C/min heating rate under N2).
  • Sample preparation : Ensure anhydrous conditions to exclude hydration/dehydration artifacts.
  • Crystalline vs. amorphous forms : Compare XRD patterns to identify polymorphic influences .

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

  • Solvent polarity index : Test solubility in DMSO, methanol, and dichloromethane at 25°C.
  • pH-dependent studies : Adjust aqueous solutions (pH 3–10) to assess ionization effects (tetrazole pKa ≈ 4.9) .

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